BenchChemオンラインストアへようこそ!

3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid

Lipophilicity Constitutional isomerism ADME prediction

3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid (CAS 95454-17-4), also named 4-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid, is a 1,3,4-thiadiazole derivative bearing a branched 2-methylpropyl (isobutyl) substituent at the 5-position and a succinamic acid side chain at the 2-position. Its molecular formula is C10H15N3O3S with a molecular weight of 257.31 g/mol, a predicted density of 1.3±0.1 g/cm³, a computed LogP of 1.01, and a refractive index of 1.588.

Molecular Formula C10H15N3O3S
Molecular Weight 257.31
CAS No. 95454-17-4
Cat. No. B2834912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid
CAS95454-17-4
Molecular FormulaC10H15N3O3S
Molecular Weight257.31
Structural Identifiers
SMILESCC(C)CC1=NN=C(S1)NC(=O)CCC(=O)O
InChIInChI=1S/C10H15N3O3S/c1-6(2)5-8-12-13-10(17-8)11-7(14)3-4-9(15)16/h6H,3-5H2,1-2H3,(H,15,16)(H,11,13,14)
InChIKeyKAJRYTMYEDXNHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid (CAS 95454-17-4): Structural Identity and Physicochemical Baseline for Procurement Specification


3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid (CAS 95454-17-4), also named 4-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid, is a 1,3,4-thiadiazole derivative bearing a branched 2-methylpropyl (isobutyl) substituent at the 5-position and a succinamic acid side chain at the 2-position . Its molecular formula is C10H15N3O3S with a molecular weight of 257.31 g/mol, a predicted density of 1.3±0.1 g/cm³, a computed LogP of 1.01, and a refractive index of 1.588 . The compound is supplied at ≥95% purity for research use and serves as a building block in medicinal chemistry, coordination chemistry, and heterocyclic synthesis programs .

Why In-Class 5-Alkyl-1,3,4-thiadiazol-2-yl Succinamic Acids Cannot Be Interchanged: The Isobutyl Differentiation Problem


Compounds within the N-(5-alkyl-1,3,4-thiadiazol-2-yl)succinamic acid series share a conserved core but diverge critically at the 5-alkyl substituent. The isobutyl analog (CAS 95454-17-4) is a constitutional isomer of the n-butyl analog (CAS 79888-42-9) — both have identical molecular formula (C10H15N3O3S, MW 257.31) , yet exhibit a computed LogP difference of approximately 1.3 log units (1.01 vs. 2.33) , a density differential of ~0.04 g/cm³, and distinct steric and conformational properties arising from chain branching . The 5-isobutyl-1,3,4-thiadiazole scaffold has independently demonstrated in vivo pharmacological relevance in hypoglycemic [1] and antitumor [2] contexts, establishing it as a privileged substitution pattern. Generic replacement with a linear-chain analog would alter lipophilicity, membrane partitioning, target binding geometry, and potentially biological readout — making precise procurement specification essential for reproducible research.

Quantitative Differentiation Evidence: 3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid vs. Closest Analogs


LogP Differential: Isobutyl (1.01) vs. n-Butyl (2.33) — A 1.32-Log-Unit Lipophilicity Reduction Through Chain Branching

The target compound (isobutyl-substituted, CAS 95454-17-4) and its n-butyl constitutional isomer (CAS 79888-42-9) share identical molecular formula (C10H15N3O3S) and molecular weight (257.31 g/mol), yet chain branching produces a 1.32-log-unit reduction in computed LogP: 1.01 for isobutyl versus 2.33 for n-butyl . This LogP difference corresponds to an approximately 21-fold difference in octanol-water partition coefficient, placing the isobutyl analog in a more favorable drug-like lipophilicity range (LogP 1–3) while the n-butyl analog exceeds typical optimal ranges for oral bioavailability [1].

Lipophilicity Constitutional isomerism ADME prediction

Constitutional Isomerism: Isobutyl vs. n-Butyl — Identical MW, Formula, and Atom Count with Divergent Density and Refractivity

The target compound (CAS 95454-17-4) and its n-butyl isomer (CAS 79888-42-9) are constitutional isomers sharing identical molecular formula (C10H15N3O3S) and molecular weight (257.31 g/mol) . Despite this formula identity, the isobutyl analog exhibits a lower density (1.3±0.1 g/cm³ vs. 1.34 g/cm³) and a lower refractive index (1.588 vs. 1.589) , reflecting the more compact molecular volume of the branched alkyl chain. These physicochemical differences provide orthogonal identity confirmation methods (density measurement, refractometry) to distinguish between the two isomers in quality control workflows, addressing a specific procurement risk where isobaric or isomeric misidentification could compromise experimental integrity.

Constitutional isomerism Quality control Procurement specification

Privileged Scaffold Validation: 5-Isobutyl-1,3,4-thiadiazole Motif Demonstrates In Vivo Pharmacological Activity Across Multiple Indications

The 5-isobutyl-1,3,4-thiadiazole substructure present in the target compound has been independently validated as a bioactive scaffold. Glysobuzole (2-p-methoxybenzenesulfonamido-5-isobutyl-1,3,4-thiadiazole, CAS 3567-08-6), which shares the identical 5-isobutyl-thiadiazole core, reduced blood glucose in normal rats at an oral dose of 30 mg/kg and in dogs at 25 mg/kg [1]. Additionally, 2-(α-furoylamino)-5-isobutyl-1,3,4-thiadiazole and 2-isonicotinoylamino-5-isobutyl-1,3,4-thiadiazole exhibited moderate antitumor activity against Ehrlich ascites carcinoma and Crocker sarcoma-180 solid tumors in mice [2]. In contrast, the 5-isopropyl analogs (2-nicotinoylamino-5-isopropyl-1,3,4-thiadiazole and 2-(α-thenoylamino)-5-isopropyl-1,3,4-thiadiazole) showed a different activity profile within the same study [2], indicating that the 5-alkyl substituent structure modulates biological outcome.

Privileged scaffold In vivo pharmacology Scaffold hopping

Succinamic Acid Side Chain: Hydrogen-Bonding Capacity and Conformational Flexibility Compared to Cyclic Succinimide and Sulfonamide Analogs

The target compound contains an open-chain succinamic acid moiety (carbamoyl propanoic acid) rather than the cyclic succinimide ring found in N-(5-alkyl-1,3,4-thiadiazol-2-yl)-α-aryl/alkyl succinimides [1]. The open-chain form provides a free carboxylic acid group (pKa ~4–5) capable of ionic interactions and salt formation, plus an amide NH donor, yielding two hydrogen bond donors and five hydrogen bond acceptors . In contrast, the cyclic succinimide analogs lack the free carboxylic acid. N-(5-alkyl-1,3,4-thiadiazol-2-yl)succinimides screened for anticonvulsant activity against pentetrazole-induced seizures in mice at 80 mg/kg showed 10–50% protection [1], suggesting the thiadiazole-succinimide scaffold is CNS-penetrant — a property that may be modulated by the open-chain succinamic acid variant through altered hydrogen-bonding capacity and conformational flexibility.

Hydrogen bonding Conformational analysis Bioisosterism

Synthetic Route and Building Block Utility: Free Carboxylic Acid Enables Direct Conjugation Without Deprotection

The target compound is synthesized via reaction of 2-amino-5-isobutyl-1,3,4-thiadiazole (CAS 52057-89-3) with succinic anhydride, yielding the succinamic acid with a free terminal carboxylic acid . This contrasts with ester-protected analogs (e.g., methyl ester derivatives) that require an additional deprotection step before conjugation. The free acid enables direct amide coupling (e.g., with amines via HATU/EDC), esterification, or reduction without protecting group manipulation. The 5-isobutyl-2-amino-1,3,4-thiadiazole precursor is commercially available from multiple suppliers , providing a reliable synthetic entry point. The target compound is supplied at ≥95% purity (AKSci, Leyan, Chemscene) , suitable for direct use in parallel synthesis and compound library production.

Building block Conjugation chemistry Library synthesis

Research and Industrial Application Scenarios for 3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid (CAS 95454-17-4)


Medicinal Chemistry Library Design Requiring Balanced Lipophilicity (LogP 1.01) for CNS or Oral Bioavailability Optimization

When designing compound libraries targeting CNS-penetrant or orally bioavailable agents, the isobutyl analog's LogP of 1.01 places it within the optimal drug-like range (LogP 1–3), unlike the n-butyl isomer (LogP 2.33) which approaches the upper limit for oral absorption . The 5-isobutyl-1,3,4-thiadiazole scaffold has demonstrated in vivo CNS exposure (anticonvulsant succinimide derivatives) and oral activity (glysobuzole) [1][2]. The free succinamic acid handle permits direct amide coupling for library expansion without protecting group manipulation .

Constitutional Isomer Differentiation in Quality Control and Analytical Reference Standard Programs

For analytical laboratories requiring certified reference materials, the density differential (1.3 vs. 1.34 g/cm³) and LogP differential (1.01 vs. 2.33) between the isobutyl and n-butyl constitutional isomers provide orthogonal identity confirmation methods beyond mass spectrometry . This is critical when both isomers share identical molecular formula (C10H15N3O3S) and molecular weight (257.31 g/mol), making them indistinguishable by MS alone .

Agrochemical Lead Discovery Leveraging the Privileged 5-Isobutyl-1,3,4-thiadiazole Scaffold

The 1,3,4-thiadiazole core with 5-isobutyl substitution has established precedent in bioactive molecule design, including herbicidal thiadiazole derivatives . The target compound's antimicrobial and antifungal potential [1], combined with the free carboxylic acid enabling conjugation to carriers or adjuvants, makes it a suitable starting point for agrochemical lead optimization programs seeking novel fungicides or bactericides with differentiated physicochemical profiles from existing phenyl-based chemistries.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design

The compound's thiadiazole ring provides nitrogen and sulfur donor atoms for metal coordination, while the free carboxylic acid offers an additional metal-binding site, making it a versatile multidentate ligand . The isobutyl group's moderate steric bulk may influence coordination geometry and framework porosity compared to smaller (ethyl, methyl) or linear (n-butyl) alkyl substituents, providing a tunable parameter for MOF pore-size engineering.

Quote Request

Request a Quote for 3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.